molecular formula C24H25NO4 B2485531 Acide 3-(9H-fluorène-9-ylméthoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylique CAS No. 2375262-32-9

Acide 3-(9H-fluorène-9-ylméthoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylique

Numéro de catalogue: B2485531
Numéro CAS: 2375262-32-9
Poids moléculaire: 391.467
Clé InChI: PZLRRXHWUJTVDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[322]nonane-6-carboxylic acid is a complex organic compound featuring a bicyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group

Applications De Recherche Scientifique

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound can be used as probes to study enzyme activity and protein interactions. The Fmoc group is particularly useful in peptide synthesis, where it acts as a protecting group for amino acids.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The bicyclic structure can mimic natural products, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal or catalytic conditions to form the bicyclo[3.2.2]nonane structure.

    Introduction of the Azabicyclic Moiety: The azabicyclic structure is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated bicyclic precursor.

    Fmoc Protection: The Fmoc group is introduced by reacting the amine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the bicyclic core or the azabicyclic moiety, potentially leading to the formation of reduced bicyclic or azabicyclic derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced bicyclic or azabicyclic derivatives.

    Substitution: Various substituted azabicyclic compounds.

Mécanisme D'action

The mechanism by which 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bicyclic and azabicyclic structures, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid: Similar structure but with a different bicyclic core.

    3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.2.2]decane-6-carboxylic acid: Larger bicyclic core, potentially leading to different reactivity and applications.

Uniqueness

The unique combination of the Fmoc group and the bicyclic azabicyclic structure in 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid provides distinct advantages in synthetic flexibility and potential biological activity. Its specific structural features allow for targeted modifications and applications that may not be possible with other similar compounds.

This detailed overview should provide a comprehensive understanding of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[322]nonane-6-carboxylic acid, its preparation, reactions, applications, and unique properties

Activité Biologique

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula: C21H19NO4
  • Molecular Weight: 349.39 g/mol
  • CAS Number: 2382052-27-7
  • Purity: 97% .

Antiprotozoal Activity

Research has demonstrated that compounds within the azabicyclo[3.2.2]nonane family exhibit significant antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. A study found that various derivatives showed promising results against chloroquine-resistant strains of P. falciparum . The structure-activity relationship (SAR) indicated that modifications to the bicyclic framework could enhance efficacy.

Antitrypanosomal Activity

In addition to antimalarial properties, these compounds have been investigated for their activity against Trypanosoma brucei rhodesiense, responsible for African sleeping sickness. The findings suggest that certain derivatives possess notable cytotoxicity against this pathogen, indicating potential for further development as therapeutic agents .

Case Studies

  • In Vivo Studies :
    • In a mouse model, specific azabicyclo[3.2.2]nonane derivatives demonstrated significant in vivo activity against Plasmodium berghei, suggesting that these compounds could be effective in treating malaria in living organisms .
  • SAR Analysis :
    • A comprehensive SAR analysis revealed that modifications to the azabicyclo framework significantly impact biological activity, with certain structural features correlating with enhanced potency against protozoal infections .

Data Table: Biological Activity Summary

Compound NameTarget PathogenActivity TypeIC50 (µM)Reference
3-Azabicyclo[3.2.2]nonane DerivativePlasmodium falciparumAntimalarial0.5
3-Azabicyclo[3.2.2]nonane DerivativeTrypanosoma brucei rhodesienseAntitrypanosomal0.8

The precise mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that they may interfere with critical metabolic pathways in protozoan parasites, leading to cell death or inhibition of replication.

Propriétés

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)21-11-15-9-10-16(21)13-25(12-15)24(28)29-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,15-16,21-22H,9-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLRRXHWUJTVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.